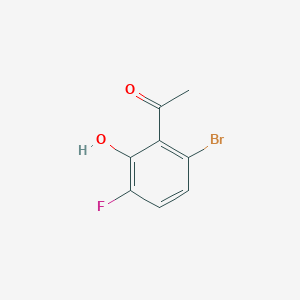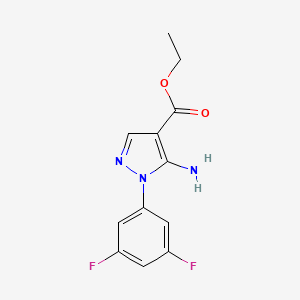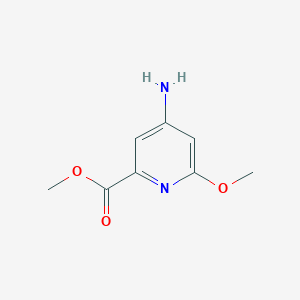
7-Bromo-5-nitro-3-hydroxyindoline
Overview
Description
7-Bromo-5-nitro-3-hydroxyindoline: is a substituted indoline derivative, characterized by the presence of bromine, nitro, and hydroxy functional groups on the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-nitro-3-hydroxyindoline typically involves multi-step reactions starting from indoline or its derivatives. One common method includes:
Bromination: Indoline is first brominated using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the 7-position.
Nitration: The brominated indoline is then nitrated using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) to introduce the nitro group at the 5-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a carbonyl group, resulting in the formation of 7-Bromo-5-nitro-3-oxoindoline.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products:
Oxidation: 7-Bromo-5-nitro-3-oxoindoline.
Reduction: 7-Bromo-5-amino-3-hydroxyindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-5-nitro-3-hydroxyindoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated and nitro-substituted indoline derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Medicine: Due to its structural similarity to bioactive indoline derivatives, this compound may be investigated for its potential therapeutic properties. It could be a candidate for drug development targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for further chemical modifications to produce a wide range of industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitro-3-hydroxyindoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the bromine and hydroxy groups can enhance binding affinity to target molecules.
Comparison with Similar Compounds
7-Bromo-5-nitroindoline: Lacks the hydroxy group at the 3-position.
5-Nitro-3-hydroxyindoline: Lacks the bromine atom at the 7-position.
7-Bromo-3-hydroxyindoline: Lacks the nitro group at the 5-position.
Uniqueness: 7-Bromo-5-nitro-3-hydroxyindoline is unique due to the presence of all three functional groups (bromine, nitro, and hydroxy) on the indoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-5-nitro-2,3-dihydro-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-6-2-4(11(13)14)1-5-7(12)3-10-8(5)6/h1-2,7,10,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVZGKQCCDWUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)









![1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B1406237.png)



